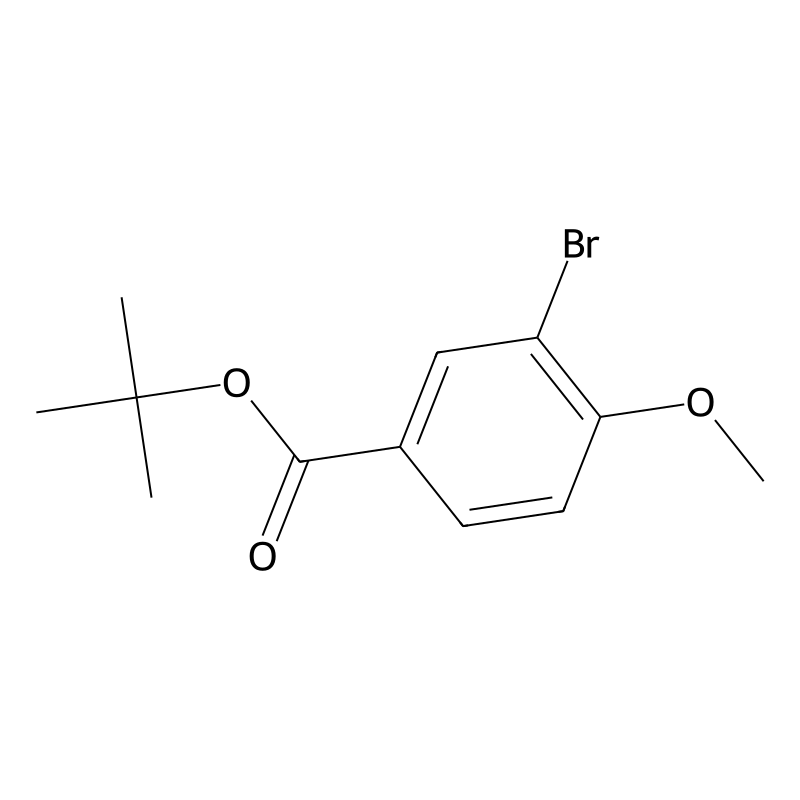

tert-Butyl 3-bromo-4-methoxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tert-Butyl 3-bromo-4-methoxybenzoate is an organic compound with the molecular formula C${12}$H${15}$BrO$_{2}$. It features a tert-butyl group attached to a benzoate moiety, which is further substituted with a bromine atom at the 3-position and a methoxy group at the 4-position of the aromatic ring. This compound is primarily used in organic synthesis and serves as an important intermediate in the preparation of various pharmaceuticals and agrochemicals.

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or alcohols, facilitating the formation of new compounds.

- Suzuki Coupling: This compound can be involved in cross-coupling reactions with arylboronic acids, leading to the formation of biaryl compounds.

- Vilsmeier-Haack Reaction: It can undergo formylation, allowing for the introduction of aldehyde groups into the aromatic system .

The synthesis of tert-butyl 3-bromo-4-methoxybenzoate generally involves two main steps:

- Esterification: The benzoic acid derivative is reacted with tert-butyl alcohol to form the tert-butyl ester.

- Bromination: The resulting ester is subjected to bromination using brominating agents such as phosphorus tribromide or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position .

textBenzoic Acid + tert-Butanol → tert-Butyl 4-methoxybenzoatetert-Butyl 4-methoxybenzoate + Br₂ → tert-Butyl 3-bromo-4-methoxybenzoate

Tert-Butyl 3-bromo-4-methoxybenzoate finds applications in various fields:

- Pharmaceutical Industry: It serves as an intermediate for synthesizing biologically active compounds and drugs.

- Agrochemicals: Used in the development of herbicides and pesticides.

- Material Science: Employed in synthesizing polymers and other materials due to its reactivity and functional groups .

Several compounds share structural similarities with tert-butyl 3-bromo-4-methoxybenzoate. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Tert-Butyl 3-chloro-4-methoxybenzoate | Chlorine instead of Bromine | Different reactivity due to chlorine's electronegativity |

| Ethyl 3-bromo-4-methoxybenzoate | Ethyl group instead of tert-butyl | Generally lower lipophilicity compared to tert-butyl |

| Methyl 3-bromo-4-methoxybenzoate | Methyl group instead of tert-butyl | Smaller size may affect solubility and reactivity |

Tert-butyl 3-bromo-4-methoxybenzoate stands out due to its bulky tert-butyl group, which enhances its lipophilicity and potential bioactivity compared to other derivatives.